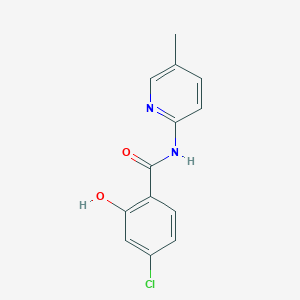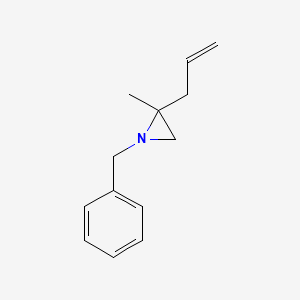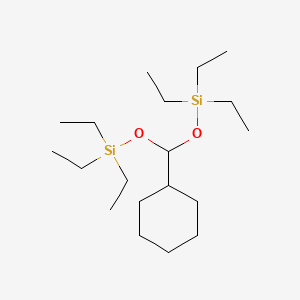![molecular formula C22H17N3 B14214166 6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine CAS No. 824935-70-8](/img/structure/B14214166.png)
6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine is a complex organic compound that belongs to the class of indoloquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indole ring fused with a quinoline ring, with a methyl group at the 6th position and a phenylamine group at the 11th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine typically involves a multi-step process. One common method is the annulation reaction of indoles with 2-vinylanilines in the presence of iodine. This reaction proceeds through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot, forming the desired indoloquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can enhance the yield and efficiency of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives
Aplicaciones Científicas De Investigación
6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit virus-induced cytopathic effects and reduce viral progeny yields . The compound may also interact with cellular enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
11-Methyl-6H-indolo[2,3-B]quinoline: Similar structure but lacks the phenylamine group at the 11th position.
6-Methyl-6H-indolo[2,3-B]quinoxaline: Similar structure but with a quinoxaline ring instead of a quinoline ring.
Neocryptolepines: A class of compounds with similar indoloquinoline structures but different substituents.
Uniqueness
6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the phenylamine group at the 11th position enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
Propiedades
Número CAS |
824935-70-8 |
|---|---|
Fórmula molecular |
C22H17N3 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
6-methyl-N-phenylindolo[2,3-b]quinolin-11-amine |
InChI |
InChI=1S/C22H17N3/c1-25-19-14-8-6-12-17(19)20-21(23-15-9-3-2-4-10-15)16-11-5-7-13-18(16)24-22(20)25/h2-14H,1H3,(H,23,24) |
Clave InChI |
PPEMCIOSQLXPRB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3=C(C4=CC=CC=C4N=C31)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Pyrimidin-5-yl)ethynyl]benzonitrile](/img/structure/B14214086.png)

![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl-](/img/structure/B14214109.png)
![1-[([1,1'-Biphenyl]-4-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14214111.png)
![Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-](/img/structure/B14214118.png)
![Benzene, 1,4-bis[3-(diphenylmethylene)-1,4-pentadiynyl]-](/img/structure/B14214121.png)
![1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol](/img/structure/B14214125.png)
![2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14214127.png)
![3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL](/img/structure/B14214129.png)


![N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14214165.png)
